methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a methoxy-substituted phenyl group at position 3 of the coumarin core, a methyl group at position 4, and an acetoxy moiety at position 6. Coumarins are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in the 2,4-dimethoxyphenyl substituent, which introduces electron-donating groups that may enhance stability and modulate interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12-15-7-6-14(27-11-19(22)26-4)10-18(15)28-21(23)20(12)16-8-5-13(24-2)9-17(16)25-3/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGMPEOEECUCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 2,4-dimethoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the chromen-2-one moiety in acidic media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-one derivatives.
Scientific Research Applications
methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Variations on the Coumarin Core
Position 3 Modifications
- Methyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate (): Differs in the position of methoxy groups on the phenyl ring (3,4 vs. 2,4 in the target compound). Molecular Formula: C₂₀H₁₈O₇; Molecular Weight: 370.36 g/mol.
- Ethyl 2-((3-(4-cyanobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy acetic acid (3f) (): Features a 4-cyanobenzyl group at position 3 and an ethoxy linker. Molecular Formula: C₂₂H₁₈N₂O₆; Molecular Weight: 393.8 g/mol (ESI-MS).
Position 7 Modifications
- Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate (): Contains a fused cyclopenta[c]chromen ring system. Molecular Formula: C₁₅H₁₄O₅; Molecular Weight: 274.27 g/mol.
Functional Group Comparisons
- Thiofibrate Derivatives (): Example: Ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate. Incorporates a sulfur-containing triazole moiety. Sulfur atoms may improve lipid solubility and membrane permeability .
Comparison with Related Syntheses
Physicochemical and Spectral Properties
Biological Activity
Methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a chromenone core, which is characteristic of coumarins, along with a dimethoxyphenyl substituent. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19O6 |
| Molecular Weight | 357.36 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in organic solvents |
The biological effects of this compound are largely attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.
- Antioxidant Activity : The presence of phenolic groups may confer antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted coumarins possess activity against various bacterial strains and fungi. This compound is expected to demonstrate similar effects due to its structural characteristics.
Case Study:
In a comparative study involving several coumarin derivatives, it was found that compounds with methoxy substitutions exhibited enhanced antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Coumarins have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It could interfere with the cell cycle progression, preventing tumor growth.
Research Findings:
A recent study demonstrated that a similar coumarin derivative significantly reduced the viability of breast cancer cells in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarins has been documented in several studies. This compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators.
Evidence:
In vitro assays have shown that coumarin derivatives can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What are the common synthetic strategies for preparing methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate?
The synthesis typically involves etherification of a 7-hydroxycoumarin derivative with methyl chloroacetate under basic conditions. For example, potassium carbonate (K₂CO₃) in dry DMF at 80°C for 10 hours yields the ester product with ~80% efficiency after crystallization . Modifications may include varying substituents on the coumarin core or adjusting reaction solvents (e.g., ethanol or acetonitrile) to optimize yield .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods :
- NMR : Analyze H and C spectra to verify methoxy, methyl, and acetate groups.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated for analogous coumarin esters .
Q. What methodologies are recommended for assessing physicochemical properties like solubility and stability?
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) with HPLC or UV-Vis quantification.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure, followed by HPLC analysis to detect degradation products .
Q. How can preliminary toxicity profiles be evaluated?
Use in vitro models such as:
- MTT assays on mammalian cell lines (e.g., HEK-293) to assess cytotoxicity.
- Ames tests for mutagenicity screening. Reference safety protocols for handling hazardous reagents (e.g., aryl halides) during synthesis .
Advanced Research Questions
Q. How can substituent effects on bioactivity be systematically investigated?
Design a structure-activity relationship (SAR) study by synthesizing analogs with variations in:
- Methoxy group positions (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy).
- Ester groups (e.g., methyl vs. ethyl acetate). Test analogs against biological targets (e.g., cancer cell lines or microbial strains) and correlate activity with electronic (Hammett constants) or steric parameters .
Q. What experimental approaches resolve contradictions in reported biological activities of similar coumarin derivatives?
- Comparative assays : Test the compound alongside structurally related molecules (e.g., trifluoromethyl-substituted analogs ) under identical conditions.
- Target-specific studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanistic contributions .
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Molecular docking : Simulate interactions with targets like DNA topoisomerase II or kinases using software (AutoDock Vina, Schrödinger).
- MD simulations : Assess stability of ligand-target complexes over nanoseconds to identify key binding residues .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to maximize yield.
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and explore catalytic methods (e.g., microwave-assisted synthesis) .
Q. How can researchers elucidate metabolic pathways of this compound?
- In vitro metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and identify metabolites via LC-MS/MS.
- Isotope labeling : Use C-labeled acetate to track ester hydrolysis in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
